molecular formula C16H12N2O2 B12796135 7,8-Dihydrobenzo(c)pyridazino(1,2-a)cinnoline-6,9-dione CAS No. 70526-01-1

7,8-Dihydrobenzo(c)pyridazino(1,2-a)cinnoline-6,9-dione

Cat. No.: B12796135
CAS No.: 70526-01-1
M. Wt: 264.28 g/mol
InChI Key: FOFBHMNZHZEEJV-UHFFFAOYSA-N
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Description

7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione is a complex organic compound with the molecular formula C16H12N2O2 It is known for its unique structure, which combines elements of benzo, pyridazino, and cinnoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium or nickel, specific solvents depending on the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydrobenzo©pyridazino(1,2-a)cinnoline
  • Benzo©pyridazino(1,2-a)cinnoline derivatives

Uniqueness

7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione stands out due to its specific structural features and the unique combination of rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Biological Activity

7,8-Dihydrobenzo(c)pyridazino(1,2-a)cinnoline-6,9-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both pyridazine and cinnoline derivatives. Its molecular formula is C₁₃H₈N₄O₂, characterized by the presence of two nitrogen atoms in the pyridazine ring and a dione functional group which contributes to its reactivity and biological activity.

Pharmacological Activities

Recent studies have reported various biological activities associated with this compound:

  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated IC₅₀ values below 5 µM against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, indicating potent antitumor properties .
  • Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. It was evaluated against Gram-positive and Gram-negative bacteria as well as fungal strains, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL .
  • Anti-inflammatory Effects : Studies have highlighted its potential in reducing inflammation through inhibition of pro-inflammatory cytokines. The mechanism appears to involve the modulation of NF-κB signaling pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes linked to cancer progression and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways, potentially involving mitochondrial dysfunction.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/OrganismIC₅₀/MIC ValuesReference
AntitumorKB (Epidermoid carcinoma)< 5 µM
Hep-G2 (Hepatoma)< 5 µM
AntibacterialE. coli12.5–50 μg/mL
S. aureus12.5–50 μg/mL
AntifungalA. niger12.5–50 μg/mL
Anti-inflammatoryRAW264.7 macrophagesIC₅₀ not specified

Case Studies

  • Antitumor Efficacy : In a study evaluating the antitumor effects on various cancer cell lines, the compound exhibited a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for anticancer drug development .
  • Antimicrobial Screening : A comprehensive antimicrobial evaluation revealed that derivatives of this compound could outperform standard antibiotics against certain resistant strains, highlighting its therapeutic potential in infectious diseases .

Properties

CAS No.

70526-01-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1,14-diazatetracyclo[12.4.0.02,7.08,13]octadeca-2,4,6,8,10,12-hexaene-15,18-dione

InChI

InChI=1S/C16H12N2O2/c19-15-9-10-16(20)18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(15)18/h1-8H,9-10H2

InChI Key

FOFBHMNZHZEEJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C4N2C1=O

Origin of Product

United States

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